molecular formula C20H16N6O2 B2630005 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034546-28-4

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2630005
CAS No.: 2034546-28-4
M. Wt: 372.388
InChI Key: KSKGCEZUSJYUGX-UHFFFAOYSA-N
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Description

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex synthetic tricyclic compound designed for advanced chemical biology and drug discovery research. Its unique molecular architecture, featuring a fused triazatricyclic core functionalized with a phenyltriazole carbonyl group, suggests potential as a key intermediate or a pharmacologically active scaffold. Researchers can leverage this compound in the exploration of novel enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins involved in signal transduction pathways. The structural complexity of the molecule, characterized by its constrained polycyclic system and hydrogen-bonding motifs, makes it a valuable candidate for probing protein-ligand interactions and for use in high-throughput screening campaigns aimed at identifying new therapeutic leads for oncology and neurology. This product is provided as a high-purity solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment, and should consult the associated Safety Data Sheet (SDS) prior to use. Specific storage conditions are required to maintain long-term stability; please refer to the certificate of analysis for detailed handling and storage information.

Properties

IUPAC Name

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c27-19-15-13-24(11-9-16(15)22-18-8-4-5-10-25(18)19)20(28)17-12-21-26(23-17)14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKGCEZUSJYUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the phenyltriazole moiety, followed by its incorporation into the tricyclic framework. Common reagents used in these reactions include phenylhydrazine, acyl chlorides, and various catalysts to facilitate cyclization and condensation reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name (IUPAC) Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound : 5-(2-Phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one C₂₀H₁₈N₆O₂ 398.40 2-Phenyltriazole-4-carbonyl at position 5 Enhanced π-π stacking due to aromatic phenyltriazole; potential kinase inhibition
13-Chloro-5-[3-(phenylsulfanyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one C₂₀H₁₈ClN₃O₂S 399.89 Chloro at position 13; phenylsulfanylpropanoyl at position 5 Increased electrophilicity from Cl; sulfur enhances metabolic stability
Ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate C₂₆H₂₈N₄O₆ 504.53 Furan-2-carbonylimino and ethyl ester groups; propan-2-yloxypropyl chain Improved solubility due to ether and ester groups; potential for CNS activity

Substituent Effects on Bioactivity

  • Aromatic vs. Aliphatic Groups : The phenyltriazole group in the target compound may enhance binding to aromatic enzyme pockets (e.g., kinase ATP sites), whereas the furan in the analog (Table 1) could improve membrane permeability .
  • Solubility Modifiers : Ether (propan-2-yloxypropyl) and ester (ethyl carboxylate) groups in the furan analog improve hydrophilicity, contrasting with the hydrophobic phenyltriazole in the target compound .

Stability and Reactivity

  • The phenylsulfanyl group in the 13-chloro analog confers resistance to oxidative degradation compared to the target compound’s triazole-carbonyl linkage .
  • The furan analog’s imine moiety may render it prone to hydrolysis under acidic conditions, unlike the stable triazole ring in the target compound .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s triazole-carbonyl group aligns with kinase inhibitor pharmacophores, while the 13-chloro analog’s sulfur incorporation suggests utility in targeting cysteine proteases .
  • Synthetic Challenges : highlights the complexity of regioselective functionalization in tricyclic systems, which may limit yields compared to simpler analogs .

Biological Activity

The compound 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a triazole ring and a tetracyclic structure that contribute to its unique properties. The molecular formula is C15H12N6OC_{15}H_{12}N_6O with a molecular weight of approximately 284.30 g/mol.

Mechanisms of Biological Activity

Research has indicated that compounds with triazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets:

  • Anticancer Activity :
    • Triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
    • A study demonstrated that similar triazole compounds inhibited the Wnt/β-catenin signaling pathway, which is crucial in cancer progression and metastasis .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including pH regulation and fluid secretion .
    • Inhibition of CA has been linked to therapeutic effects in conditions such as glaucoma and certain types of cancer.
  • Antimicrobial Properties :
    • Some derivatives of triazoles have shown promising antimicrobial activity against a range of pathogens, making them candidates for further development as antimicrobial agents.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • Study on Anticancer Properties : A derivative was tested against colorectal cancer cells, showing potent inhibition of cell viability and induction of apoptosis markers such as cleaved PARP and caspase-3 . This suggests that the compound may have similar effects.
  • Enzyme Inhibition Study : Research on related triazole compounds indicated significant inhibition of hCA with IC50 values in the low nanomolar range (e.g., 6.8 nM for one derivative), highlighting the potential for therapeutic applications in cancer treatment .

Biological Activity Data Table

Biological ActivityMechanismReference
AnticancerInhibition of Wnt/β-catenin signaling
Enzyme InhibitionCarbonic anhydrase inhibition
AntimicrobialBroad-spectrum activity against pathogens

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one, and how can purity be ensured?

  • Methodological Answer :

  • Cyclocondensation is a common approach for triazole-containing heterocycles. For example, phenylhydrazine derivatives can react with carbonyl precursors under reflux conditions (e.g., ethanol, 80°C) to form triazole intermediates .
  • Purification : Recrystallization using ethanol or ether, combined with TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) to monitor purity . HPLC with a C18 column and acetonitrile/water gradients can resolve impurities below 0.1% .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm triazole and bicyclic backbone resonances. For complex stereochemistry, 2D NMR (COSY, NOESY) resolves overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₇H₁₂N₆O₂, theoretical [M+H]+ = 333.1098) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., triazole carbonyl at ~170°) .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed triazole) indicate susceptibility to moisture .
  • Use DSC/TGA to determine thermal decomposition thresholds (>200°C suggests robust stability) .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s reactivity with biomolecular targets (e.g., enzymes)?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (kₐₜₜ/Kₘ) with purified enzymes (e.g., kinases). Include negative controls (e.g., ATP analogs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Q. How can computational modeling resolve contradictions between predicted and observed bioactivity data?

  • Methodological Answer :

  • Perform docking simulations (AutoDock Vina) using X-ray structures of target proteins. Compare binding poses with experimental IC₅₀ values to identify steric clashes or solvation effects .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess conformational stability. RMSD >2 Å suggests poor fit .

Q. What strategies validate the compound’s environmental degradation pathways?

  • Methodological Answer :

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffers. Analyze by LC-MS/MS for hydroxylated or ring-opened byproducts .
  • Microbial Biodegradation : Incubate with soil microbiota (OECD 301B protocol). Monitor parent compound depletion via GC-MS .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., CuI for triazole formation) and solvents (DMF vs. DMSO). Use DoE (Design of Experiments) to identify critical factors (temperature, molar ratios) .
  • Mechanistic Probes : Add radical scavengers (TEMPO) to test for unintended side reactions .

Key Considerations for Advanced Studies

  • Contradiction Analysis : Cross-validate computational predictions (e.g., DFT-calculated dipole moments) with experimental dielectric constant measurements .
  • Theoretical Frameworks : Link reactivity to frontier molecular orbitals (HOMO-LUMO gaps) using Gaussian09 .

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